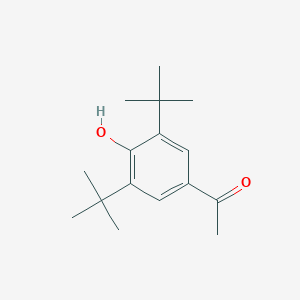
1-(3,5-二叔丁基-4-羟苯基)乙酮
描述
Synthesis Analysis
The synthesis of related compounds, such as 1-(4-hexyloxy-3-hydroxyphenyl)ethanone, often involves reactions like the Ullmann reaction, which is modified with nickel to yield the desired by-products. This process can unexpectedly produce nonbiphenyl by-products, which are identified through crystallographic analysis (Manzano, Baggio, & Cukiernik, 2015). Another study explores the polymorphism and phase transitions in similar compounds, providing insight into their structural variations (Suarez et al., 2017).
Molecular Structure Analysis
Crystallographic and computational studies have been conducted to understand the molecular structure of related compounds, such as the analysis of different polymorphs of 1-(4-hexyloxy-3-hydroxyphenyl)ethanone. These studies show how spatial arrangements and packing schemes can vary, affecting the compound's properties (Suarez et al., 2017).
Chemical Reactions and Properties
The reactivity and chemical behavior of similar compounds are studied through their synthesis processes and subsequent reactions. For example, the synthesis and reactions of compounds like 1-(5-Chloro-2-Hydroxyphenyl)Ethanone reveal insights into their chemical properties and potential applications, including their hydrogen bonding and π-π stacking interactions (Majumdar, 2016).
Physical Properties Analysis
The physical properties of compounds similar to 1-(3,5-Ditert-butyl-4-hydroxyphenyl)ethanone can be inferred from studies on their crystal structures and thermal behaviors. Investigations into polymorphism and phase transitions offer valuable data on the stability and physical transformations that these compounds undergo (Suarez et al., 2017).
Chemical Properties Analysis
The chemical properties, such as reactivity and bonding characteristics, are closely linked to the molecular structure and synthesis methods. Research on related compounds provides insights into the types of reactions they can undergo and the potential for forming various derivatives with unique properties (Pimenova et al., 2003).
科学研究应用
木质素亚结构化合物的降解: Kawai、Umezawa 和 Higuchi (1988) 的一项研究调查了紫胶假单胞菌的漆酶对酚类 β-1 木质素亚结构模型化合物的降解机制,其中包括与 1-(3,5-二叔丁基-4-羟苯基)乙酮 结构相似的化合物 (Kawai, Umezawa, & Higuchi, 1988).
基于 BODIPY 的荧光探针: Fang 等人 (2019) 开发了一种基于 BODIPY 的裸眼荧光开-关探针,用于使用 1-(2-羟苯基)乙酮检测 H2S,展示了其在生物系统中的潜力 (Fang et al., 2019).
化学中的合成和二聚化: Shaekhov 等人 (2012) 研究了二丁基 (3,5-二叔丁基-4-氧代-2,5-环己二烯亚甲基)膦酸酯的合成和二聚化,深入了解了相关化合物的化学性质和反应 (Shaekhov et al., 2012).
抗菌活性: Wanjari (2020) 探索了 1-(2-羟基-3,5-双((3-亚氨基-3H-1,2,4-二噻唑-5 基)氨基)苯基)乙酮的合成和抗菌活性,表明其在制药中的潜在应用 (Wanjari, 2020).
电化学合成: Nematollahi 和 Amani (2011) 进行了涉及 1-(4-(4-羟苯基)哌嗪-1-基)乙酮的电化学合成研究,为新的合成方法的开发做出了贡献 (Nematollahi & Amani, 2011).
晶体学鉴定: Manzano、Baggio 和 Cukiernik (2015) 通过晶体学分析鉴定了 Ullman 反应中一种意想不到的副产物 1-(4-己氧基-3-羟苯基)乙酮,突出了其在有机合成中的重要性 (Manzano, Baggio, & Cukiernik, 2015).
生物学评估: Sherekar 等人 (2022) 研究了各种乙酮衍生物的合成和抗菌活性,强调了它们在药物化学中的潜力 (Sherekar et al., 2022).
构象研究: Čižmáriková、Polakovičová 和 Mišíková (2002) 对 (3-烷氧基甲基-4-羟苯基)乙酮进行了物理化学和构象研究,为我们理解分子构象做出了贡献 (Čižmáriková, Polakovičová, & Mišíková, 2002).
光学性质和物理化学研究: Khan、Asiri 和 Aqlan (2016) 研究了供体-受体查耳酮衍生物的光学性质和物理化学特性,说明了在材料科学中的应用 (Khan, Asiri, & Aqlan, 2016).
对分离蛙心的药理作用: 杜军荣 (2004) 检验了 1-(4-羟苯基)乙酮衍生物对分离蛙心的作用,为药理学研究做出了贡献 (Du Jun-rong, 2004).
属性
IUPAC Name |
1-(3,5-ditert-butyl-4-hydroxyphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24O2/c1-10(17)11-8-12(15(2,3)4)14(18)13(9-11)16(5,6)7/h8-9,18H,1-7H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGJPGMJLARWHRK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30346908 | |
| Record name | 1-(3,5-Di-tert-butyl-4-hydroxyphenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30346908 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,5-Ditert-butyl-4-hydroxyphenyl)ethanone | |
CAS RN |
14035-33-7 | |
| Record name | 1-(3,5-Di-tert-butyl-4-hydroxyphenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30346908 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3',5'-Bis(tert-butyl)-4'-hydroxyacetophenone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

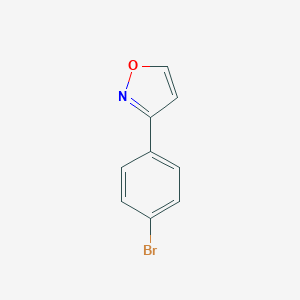
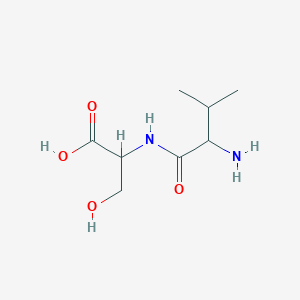
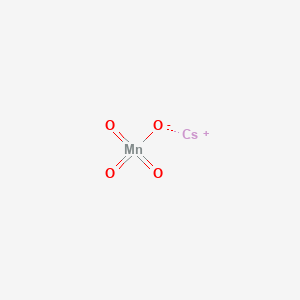
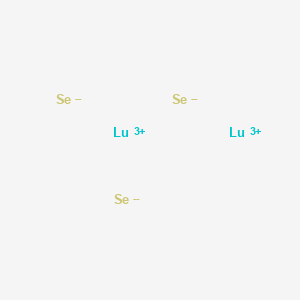
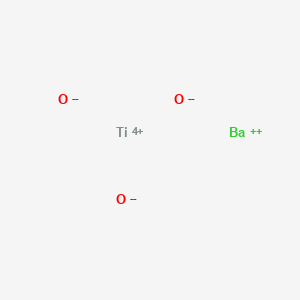
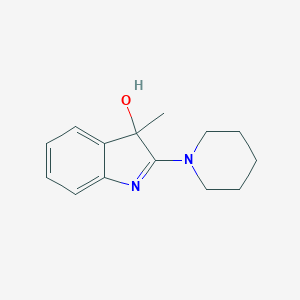
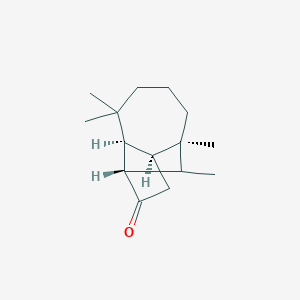
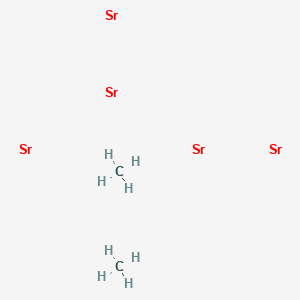
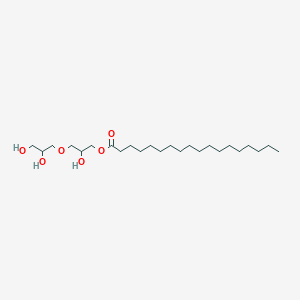
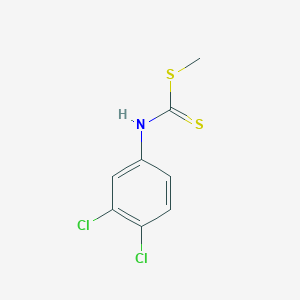
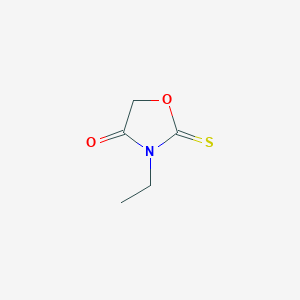
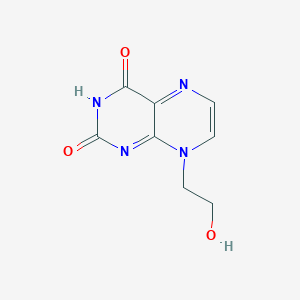
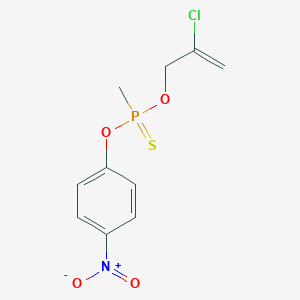
![3-(3-amino-3-oxopropyl)-2-[[1-methyl-2-(p-tolyl)-1H-indol-3-yl]azo]benzothiazolium chloride](/img/structure/B83934.png)